molecular formula C8H11NO2 B020158 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol CAS No. 110773-98-3

1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol

Cat. No. B020158
M. Wt: 153.18 g/mol
InChI Key: GEHAJXLHUXMGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, materials science, and agriculture.

Mechanism Of Action

The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.

Biochemical And Physiological Effects

Studies have shown that 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol has various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter signaling in the brain. In vivo studies have shown that it can reduce tumor growth, inflammation, and pain in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol in lab experiments include its high purity, good yields, and potential applications in various fields. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol. In the pharmaceutical industry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In agriculture, further studies are needed to investigate its potential as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol can be achieved through several methods, including the reaction of 3,5-dimethyl-4-bromo-2-oxazole with propargyl alcohol in the presence of a base catalyst. Another method involves the reaction of 3,5-dimethyl-4-hydroxy-2-oxazole with propargyl bromide in the presence of a base catalyst. Both methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been studied as a potential plant growth regulator.

properties

CAS RN

110773-98-3

Product Name

1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3

InChI Key

GEHAJXLHUXMGHX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(C=C)O

Canonical SMILES

CC1=C(C(=NO1)C)C(C=C)O

synonyms

4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI)

Origin of Product

United States

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